6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine
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Description
6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine (6-Cl-3-Me-3H-IP) is an organic compound belonging to the imidazopyridine family. It is a colorless solid that is used in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other compounds. 6-Cl-3-Me-3H-IP is synthesized by a reaction between 3-chloro-4-methyl-5-nitroimidazole and ethylenediamine in the presence of a base, such as sodium hydroxide.
Scientific Research Applications
Corrosion Inhibition
Imidazo[4,5-b] pyridine derivatives, closely related to 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine, have shown significant potential in inhibiting mild steel corrosion. Investigations into their inhibitory performance revealed high effectiveness, with derivatives achieving up to 90% efficiency. This was evaluated using various methods including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy, supplemented by computational approaches (Saady et al., 2021).
Structural Analysis and Vibrational Spectra
Studies on the molecular structure, vibrational energy levels, and potential energy distribution of imidazo[4,5-b]pyridine and its derivatives, including those with methyl substitutions, have been conducted using density functional theory. These investigations provide valuable insights into the chemical and physical properties of these compounds, which are crucial for their application in various scientific fields (Lorenc et al., 2008).
Nitration and Halogenation Studies
The nitration of imidazo[4,5-b]pyridin-2-one derivatives, including 6-chloro variants, has been explored, revealing the formation of nitro compounds under specific conditions. This research is significant for understanding the chemical behavior of these compounds under different experimental conditions, which is essential for their application in synthesis and drug development (Smolyar et al., 2007).
Protonation Study in NMR
A carbon-13 nuclear magnetic resonance (NMR) study of various imidazo[4,5-c]pyridines, including the 6-chloroimidazo variant, has provided insights into their protonation behavior. Understanding protonation patterns in these compounds is crucial for their application in chemistry and pharmaceutical research (Barlin & Fenn, 1981).
Synthesis and Application in Medical Imaging
The synthesis of imidazo[1,2-α]pyridines, related to the 6-chloroimidazo[4,5-c]pyridine, has shown promising results in developing probes for Peripheral Benzodiazepine Receptors (PBR) study using SPECT imaging. This research contributes significantly to the development of new imaging agents in medical diagnostics (Katsifis et al., 2000).
Anti-HBV Activity Evaluation
Newly synthesized imidazo[4,5-b]pyridines, closely related to the 6-chloro variant, have been evaluated for anti-HBV (Hepatitis B Virus) activity. This research is pivotal for the discovery of new therapeutic agents in the fight against HBV (Gerasi et al., 2020).
properties
IUPAC Name |
6-chloro-3-methylimidazo[4,5-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-4-10-5-2-7(8)9-3-6(5)11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHQZEYWWYINAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CC(=NC=C21)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515783 |
Source
|
Record name | 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine | |
CAS RN |
7205-45-0 |
Source
|
Record name | 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7205-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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